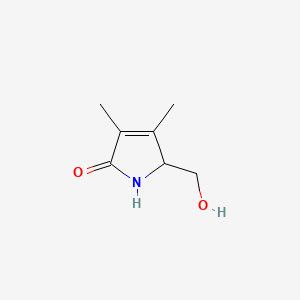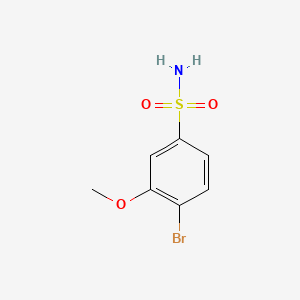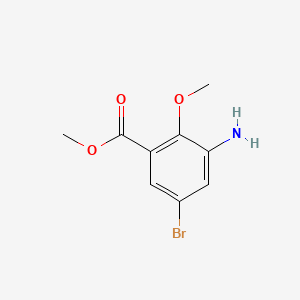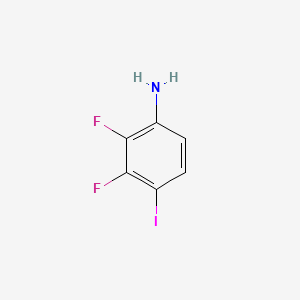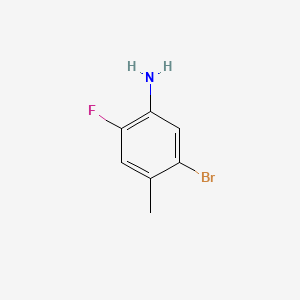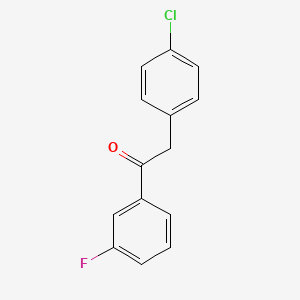![molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1](/img/new.no-structure.jpg)
HISTIDINE, L-, [CARBOXYL-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histidine, L-, [Carboxyl-14C] is a radiolabeled form of the essential amino acid L-histidine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. L-histidine itself is an alpha-amino acid that contains an amino group (-NH2), a carboxyl group (-COOH), and an imidazole side chain. It plays a crucial role in various biological processes, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-histidine typically involves the fermentation of glucose using microorganisms such as Escherichia coli. The process begins with the conversion of glucose to phosphoribosyl pyrophosphate (PRPP), which then reacts with adenosine triphosphate (ATP) to form phosphoribosyl-ATP. This intermediate undergoes several enzymatic transformations to produce L-histidine .
Industrial Production Methods
Industrial production of L-histidine often employs genetically engineered strains of Escherichia coli that are optimized for high yield and reduced feedback inhibition. The fermentation process is carefully controlled to maintain optimal conditions for microbial growth and histidine production. After fermentation, the histidine is extracted and purified using techniques such as ion exchange chromatography .
化学反应分析
Types of Reactions
L-histidine undergoes various chemical reactions, including:
Oxidation: L-histidine can be oxidized to form urocanic acid, which is further degraded in the histidine degradation pathway.
Reduction: Reduction reactions involving L-histidine are less common but can occur under specific conditions.
Substitution: The imidazole ring of L-histidine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring of histidine.
Major Products
Oxidation: Urocanic acid and other intermediates in the histidine degradation pathway.
Substitution: Various substituted imidazole derivatives.
科学研究应用
L-histidine, particularly in its radiolabeled form, is widely used in scientific research:
Chemistry: Used to study enzyme mechanisms and protein-ligand interactions.
Biology: Essential for studying metabolic pathways and protein synthesis.
Medicine: Investigated for its role in immune response, gastric acid secretion, and as a potential therapeutic agent for conditions like rheumatoid arthritis.
Industry: Used in the production of pharmaceuticals and as a nutritional supplement
作用机制
L-histidine exerts its effects through several mechanisms:
Histamine Production: L-histidine is a precursor to histamine, which is produced via the decarboxylation of histidine by the enzyme histidine decarboxylase.
Metal Ion Chelation: L-histidine can bind to metal ions such as zinc, copper, and iron, which is important for the function of various enzymes and proteins.
Regulation of pH: The imidazole side chain of histidine can act as a buffer, helping to maintain pH levels in biological systems.
相似化合物的比较
L-histidine can be compared with other amino acids that have similar properties:
L-Arginine: Both are basic amino acids, but L-arginine has a guanidinium group instead of an imidazole ring.
L-Lysine: Another basic amino acid, L-lysine has an aliphatic side chain with an amino group.
L-Citrulline: Similar to L-arginine, but with a urea group instead of a guanidinium group
L-histidine is unique due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions and interactions, making it a versatile and essential amino acid in biological systems .
属性
CAS 编号 |
10413-69-1 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
157.149 |
IUPAC 名称 |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |
InChI 键 |
HNDVDQJCIGZPNO-YDUYVQCESA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
同义词 |
HISTIDINE, L-, [CARBOXYL-14C] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



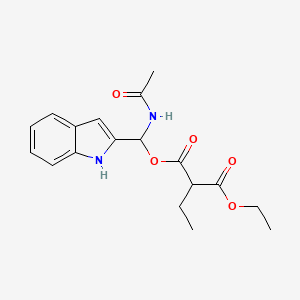

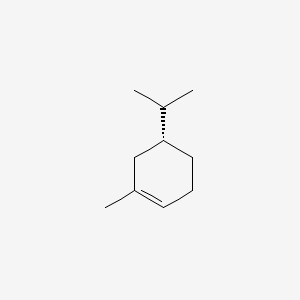
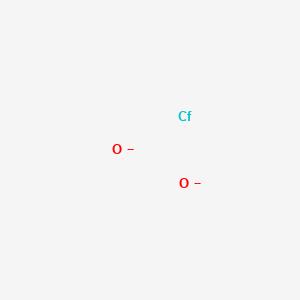
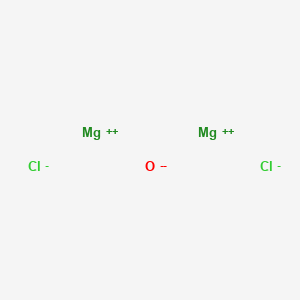
![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
![(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B576776.png)
